GAK Inhibitor 49: An In-depth Technical Guide on the Mechanism of Action
GAK Inhibitor 49: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a ubiquitous serine/threonine kinase, plays a critical role in cellular trafficking, particularly in the uncoating of clathrin-coated vesicles, a fundamental process in endocytosis. Its involvement in key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, and its association with various diseases such as cancer and Parkinson's disease, have positioned GAK as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of GAK inhibitor 49, also known as SGC-GAK-1, a potent and selective chemical probe for studying GAK biology.
Core Mechanism of Action
GAK inhibitor 49 (SGC-GAK-1) is a potent, ATP-competitive inhibitor of GAK.[1][2] It directly targets the ATP-binding pocket of the GAK kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of GAK in cellular processes. The primary and most well-characterized role of GAK is its function as a cofactor for Hsc70 in the uncoating of clathrin-coated vesicles.[3] By inhibiting GAK's kinase activity, GAK inhibitor 49 interferes with this process, leading to a disruption in clathrin-mediated endocytosis. This has downstream consequences on receptor trafficking and signaling, most notably impacting the EGFR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for GAK inhibitor 49 (SGC-GAK-1) and its associated control compounds.
Table 1: In Vitro Binding Affinity and Potency of GAK Inhibitor 49 (SGC-GAK-1)
| Parameter | Value | Assay Type | Reference |
| Ki | 3.1 nM | Biochemical Kinase Assay | [4] |
| Kd | 1.9 nM | KINOMEscan | [5] |
Table 2: Cellular Target Engagement and Antiproliferative Activity of GAK Inhibitor 49 (SGC-GAK-1)
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | HEK293 | 110 nM | NanoBRET Target Engagement | [5] |
| IC50 | LNCaP | 0.05 ± 0.15 µM | Cell Viability Assay | [6] |
| IC50 | 22Rv1 | 0.17 ± 0.65 µM | Cell Viability Assay | [6] |
Table 3: Kinase Selectivity Profile of GAK Inhibitor 49 (SGC-GAK-1)
| Kinase | Kd (nM) | Selectivity (fold vs. GAK) | Assay Type | Reference |
| GAK | 1.9 | 1 | KINOMEscan | [6] |
| RIPK2 | 110 | >50 | KINOMEscan | [6] |
| ADCK3 | 190 | >100 | KINOMEscan | [6] |
| NLK | 520 | >250 | KINOMEscan | [6] |
| AAK1 | 53,000 | >27,000 | Biochemical Kinase Assay | [6] |
| STK16 | 51,000 | >26,000 | Biochemical Kinase Assay | [6] |
Table 4: Control Compounds for GAK Inhibitor 49 (SGC-GAK-1) Studies
| Compound | Description | Key Data | Reference |
| SGC-GAK-1N | Structurally related negative control | Weak GAK binding | [3] |
| Compound 18 | Potent RIPK2 inhibitor, lacks GAK activity | RIPK2 IC50 = 360 ± 190 nM (NanoBRET) | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This protocol describes a representative radiometric assay for determining the in vitro potency of GAK inhibitors.
Materials:
-
Recombinant human GAK enzyme
-
Substrate: Histone H3.3/H4 Tetramer Protein (20 µM)[1]
-
[γ-³³P]-ATP (10 µM)[1]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
GAK Inhibitor 49 (SGC-GAK-1) dilution series
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of GAK inhibitor 49 in the kinase assay buffer.
-
In a 96-well plate, add the GAK inhibitor dilutions. For control wells (0% inhibition), add buffer with DMSO. For background wells, add buffer without the enzyme.
-
Add the GAK enzyme to all wells except the background wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]-ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve.
NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the measurement of GAK inhibitor 49 binding to GAK in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-GAK Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
GAK Inhibitor 49 (SGC-GAK-1) dilution series
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-GAK Fusion Vector and culture overnight.
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
Add the NanoBRET™ Tracer K-5 to the cell suspension at the recommended concentration.
-
Dispense the cell-tracer mix into the wells of a 96-well plate.
-
Add the serially diluted GAK inhibitor 49 to the wells. Include no-inhibitor and no-tracer controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Calculate the BRET ratio and determine the IC₅₀ value of the inhibitor by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathways and Visualizations
GAK in Clathrin-Mediated Endocytosis
GAK plays a crucial role in the disassembly of the clathrin coat from newly formed vesicles, a critical step for the vesicle to fuse with endosomes and release its cargo. Inhibition of GAK disrupts this uncoating process.
Caption: GAK's role in clathrin-coated vesicle uncoating and its inhibition.
GAK in EGFR Signaling Pathway
By modulating clathrin-mediated endocytosis, GAK influences the trafficking and signaling of the Epidermal Growth Factor Receptor (EGFR). Inhibition of GAK can lead to altered EGFR localization and downstream signaling.
Caption: GAK's influence on the EGFR signaling pathway via endocytosis.
Experimental Workflow for Characterizing GAK Inhibitor 49
The following diagram illustrates a typical workflow for the preclinical characterization of a GAK inhibitor.
Caption: A logical workflow for the preclinical evaluation of a GAK inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
